molecular formula C12H7Cl2NO3<br>C12H7Cl2NO3<br>C6H3Cl2OC6H4NO2 B051676 Nitrofen CAS No. 1836-75-5

Nitrofen

Cat. No. B051676
Key on ui cas rn: 1836-75-5
M. Wt: 284.09 g/mol
InChI Key: XITQUSLLOSKDTB-UHFFFAOYSA-N
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Patent
US07737285B2

Procedure details

The nitro intermediate (10 mmol) obtained above was dissolved in MeOH (20 mL), and treated with SnCl2.2H2O (50 mmol), according to General Procedure I. The reaction mixture was heated under reflux until completion, as indicated by TLC or HPLC. The solvent was removed in vacuuo and the residue was treated with 4.0 N aqueous NaOH to pH˜8. The residue was extracted with EtOAc (2×50 mL), washed with 1.0 N aqueous NaOH (50 mL), brine (50 mL) and dried over sodium sulfate. The solvent was removed in vacuuo to afford the desired 4-(2,4-dichloro-phenoxy)aniline, which was used directly for further transformation without further purification.
Name
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][CH:6]=1.O.O.Cl[Sn]Cl>CO>[Cl:1][C:2]1[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:3]=1[O:4][C:5]1[CH:6]=[CH:7][C:8]([NH2:11])=[CH:9][CH:10]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
ClC1=C(OC2=CC=C(C=C2)[N+](=O)[O-])C=CC(=C1)Cl
Step Two
Name
Quantity
50 mmol
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux until completion
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuuo
ADDITION
Type
ADDITION
Details
the residue was treated with 4.0 N aqueous NaOH to pH˜8
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with EtOAc (2×50 mL)
WASH
Type
WASH
Details
washed with 1.0 N aqueous NaOH (50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OC2=CC=C(N)C=C2)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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